N,N,N',N'-tetrakis(2-methylpropyl)pyridine-2,5-dicarboxamide
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Overview
Description
N~2~,N~2~,N~5~,N~5~-TETRAISOBUTYL-2,5-PYRIDINEDICARBOXAMIDE is a compound belonging to the class of pyridine-2,5-dicarboxamides. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~5~,N~5~-TETRAISOBUTYL-2,5-PYRIDINEDICARBOXAMIDE typically involves the reaction of pyridine-2,5-dicarboxylic acid with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,N~5~,N~5~-TETRAISOBUTYL-2,5-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,5-dicarboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~2~,N~2~,N~5~,N~5~-TETRAISOBUTYL-2,5-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2,N~2~,N~5~,N~5~-TETRAISOBUTYL-2,5-PYRIDINEDICARBOXAMIDE involves its ability to form hydrogen bonds and coordinate with metal ions. The compound’s amide groups can act as hydrogen bond donors and acceptors, facilitating interactions with other molecules. In coordination chemistry, it can stabilize metal ions and participate in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
N~2~,N~2~,N~5~,N~5~-TETRAETHYL-2,5-PYRIDINEDICARBOXAMIDE: Similar structure but with ethyl groups instead of isobutyl groups.
N~2~,N~2~,N~5~,N~5~-TETRAMETHYL-2,5-PYRIDINEDICARBOXAMIDE: Similar structure but with methyl groups instead of isobutyl groups.
Uniqueness
N~2~,N~2~,N~5~,N~5~-TETRAISOBUTYL-2,5-PYRIDINEDICARBOXAMIDE is unique due to its bulkier isobutyl groups, which can influence its steric properties and reactivity. This makes it particularly useful in applications where steric hindrance plays a critical role, such as in the stabilization of reactive species and in catalytic processes .
Properties
Molecular Formula |
C23H39N3O2 |
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Molecular Weight |
389.6 g/mol |
IUPAC Name |
2-N,2-N,5-N,5-N-tetrakis(2-methylpropyl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C23H39N3O2/c1-16(2)12-25(13-17(3)4)22(27)20-9-10-21(24-11-20)23(28)26(14-18(5)6)15-19(7)8/h9-11,16-19H,12-15H2,1-8H3 |
InChI Key |
ZEVREIDVTXLUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CN=C(C=C1)C(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
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